ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate
Overview
Description
RR-RJW100 is an enantiomer of the compound RJW100, which functions as an agonist for both nuclear receptor liver receptor homolog 1 (LRH-1) and steroidogenic factor 1 (SF-1). Among its two synthesized enantiomers, RR-RJW100 and SS-RJW100, the former exhibits greater potency as an LRH-1 agonist . This compound plays a crucial role in regulating metabolic homeostasis and is utilized in researching diabetes, liver disease, and inflammatory bowel disease .
Preparation Methods
RR-RJW100 can be synthesized through enantiomer-selective synthetic routes. The synthesis involves the preparation of RJW100, which can be separated into its enantiomers, RR-RJW100 and SS-RJW100. The synthetic route typically involves the use of chiral catalysts and specific reaction conditions to ensure the selective formation of the desired enantiomer . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain high-purity RR-RJW100 .
Chemical Reactions Analysis
RR-RJW100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
RR-RJW100 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of nuclear receptors LRH-1 and SF-1.
Biology: It helps in understanding the role of LRH-1 and SF-1 in regulating metabolic processes and gene expression.
Medicine: It is utilized in researching potential treatments for metabolic diseases such as diabetes, liver disease, and inflammatory bowel disease.
Industry: It may be used in the development of new therapeutic agents targeting LRH-1 and SF-1 .
Mechanism of Action
RR-RJW100 functions as an agonist for nuclear receptor liver receptor homolog 1 (LRH-1) and steroidogenic factor 1 (SF-1). It binds to the ligand-binding domain of these receptors, inducing a conformational change that promotes the recruitment of coactivators and the activation of target gene transcription. This activation leads to the regulation of metabolic homeostasis, including lipid and glucose metabolism .
Comparison with Similar Compounds
RR-RJW100 is compared with its enantiomer SS-RJW100 and other similar compounds such as GSK8470. While both RR-RJW100 and SS-RJW100 are agonists for LRH-1 and SF-1, RR-RJW100 exhibits greater potency and efficacy in activating LRH-1 . GSK8470, another LRH-1 agonist, exhibits a different binding mode and mechanism of action compared to RR-RJW100 . The unique interactions and binding modes of RR-RJW100 contribute to its distinct pharmacological profile.
Similar Compounds
- SS-RJW100
- GSK8470
Properties
IUPAC Name |
ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)10-7-8-12(15)14-9-5-3-4-6-11(10)14/h7-8H,2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJAPOYCPLTZBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCCN2C(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446123 | |
Record name | AGN-PC-0NBQO0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164366-30-7 | |
Record name | Ethyl 4,6,7,8,9,10-hexahydro-4-oxopyrido[1,2-a]azepine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164366-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-0NBQO0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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